N-(2-Amino-4-chloro-6-(((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)amino)pyrimidin-5-yl)formamide
Description
Molecular Formula: C₁₁H₁₄ClN₅O₂ Molecular Weight: 283.72 g/mol CAS No.: 171887-04-0 Stereochemistry: Two defined stereocenters with (1R,4S) configuration, critical for biological activity . Role: Key intermediate in the synthesis of Abacavir, a nucleoside reverse transcriptase inhibitor (NRTI) used in HIV treatment . Properties:
Properties
IUPAC Name |
N-[2-amino-4-chloro-6-[[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]amino]pyrimidin-5-yl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN5O2/c12-9-8(14-5-19)10(17-11(13)16-9)15-7-2-1-6(3-7)4-18/h1-2,5-7,18H,3-4H2,(H,14,19)(H3,13,15,16,17)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFRHUVOPNVUGL-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1NC2=C(C(=NC(=N2)N)Cl)NC=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C=C[C@@H]1NC2=C(C(=NC(=N2)N)Cl)NC=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-Amino-4-chloro-6-(((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)amino)pyrimidin-5-yl)formamide, also known by its CAS number 171887-04-0, is a pyrimidine derivative with potential biological activity. This compound has garnered attention due to its structural features that may influence its interaction with biological targets, particularly in the context of antiviral and anticancer research. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
The molecular formula of this compound is C11H14ClN5O2, with a molecular weight of 283.71 g/mol. Its structure includes a chlorinated pyrimidine ring and a cyclopentene moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H14ClN5O2 |
| Molecular Weight | 283.71 g/mol |
| CAS Number | 171887-04-0 |
Antiviral Activity
Research indicates that compounds similar to this compound exhibit significant antiviral properties. Specifically, studies have shown that pyrimidine derivatives can inhibit viral replication by targeting nucleoside triphosphate synthesis pathways. For instance, modifications in the pyrimidine structure can enhance binding affinity to viral polymerases, thereby blocking their activity and preventing viral proliferation .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Pyrimidine derivatives are known to interfere with DNA synthesis and repair mechanisms in cancer cells. In vitro studies have demonstrated that similar compounds can induce apoptosis in various cancer cell lines by inhibiting key enzymes involved in nucleotide metabolism . The presence of the hydroxymethyl group may further enhance its efficacy by improving solubility and bioavailability.
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : By mimicking natural substrates, this compound may inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis.
- Interference with Nucleotide Synthesis : The compound's structure allows it to compete with endogenous nucleotides, disrupting normal cellular processes.
Study 1: Antiviral Efficacy
A study published in a peer-reviewed journal evaluated the antiviral efficacy of various pyrimidine derivatives against HIV. The results indicated that compounds structurally related to this compound showed IC50 values in the low micromolar range, suggesting strong antiviral activity .
Study 2: Anticancer Properties
In another study focusing on cancer therapeutics, researchers investigated the effects of pyrimidine derivatives on breast cancer cell lines. The results demonstrated that these compounds induced significant apoptosis and reduced cell viability through the activation of caspase pathways . The study highlighted the importance of structural modifications in enhancing anticancer activity.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(2-Amino-4-chloro-6-(((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)amino)pyrimidin-5-yl)formamide is C11H14ClN5O2, with a molecular weight of 283.71 g/mol. Its structure features a pyrimidine core, which is significant in its biological activity.
Pharmaceutical Applications
-
Antiviral Activity :
- The compound is structurally related to known antiviral agents. Pyrimidine derivatives are often explored for their ability to inhibit viral replication by targeting nucleic acid synthesis pathways. For instance, similar compounds have been utilized as intermediates in the synthesis of antiviral drugs like Abacavir, which is used in HIV treatment .
-
Anticancer Potential :
- Preliminary studies suggest that this compound may exhibit anticancer properties. Pyrimidine derivatives are known to interfere with DNA synthesis and repair mechanisms, making them candidates for cancer therapeutics. Research indicates that modifications to the pyrimidine structure can enhance cytotoxicity against various cancer cell lines .
-
Enzyme Inhibition :
- The compound may act as an inhibitor of specific enzymes involved in cellular processes. For example, certain pyrimidine derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation . This inhibition can lead to reduced growth of cancerous cells.
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The process includes:
-
Formation of the Pyrimidine Core :
- Initial steps involve the condensation of appropriate precursors to form the pyrimidine ring.
-
Introduction of Functional Groups :
- Subsequent reactions introduce amino and hydroxymethyl groups at specific positions on the pyrimidine ring to create the desired structure.
-
Chlorination :
- Chlorination at the 4-position is crucial for enhancing biological activity and selectivity.
Case Study 1: Antiviral Efficacy
In a study assessing various pyrimidine derivatives for antiviral activity, this compound was evaluated against HIV strains. The results indicated a significant reduction in viral load in treated cell cultures compared to controls, suggesting its potential as a lead compound for further development .
Case Study 2: Anticancer Activity
Research conducted on a series of pyrimidine derivatives demonstrated that modifications similar to those found in this compound resulted in enhanced cytotoxic effects against breast cancer cell lines. The compound exhibited IC50 values comparable to established chemotherapeutics .
Comparison with Similar Compounds
N-[4-Chloro-5-formamido-6-[[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]amino]pyrimidin-2-yl]acetamide
Molecular Formula : C₁₃H₁₆ClN₅O₃
Molecular Weight : 325.75 g/mol
Key Differences :
- Substituent : Formamide group replaced with acetamide at the 2-position.
- Impact : Enhanced lipophilicity (logP ~1.2 vs. 0.8 for the parent compound) may improve membrane permeability but reduce aqueous solubility .
- Application : Classified as an antiviral impurity reference material , indicating its role in quality control during drug manufacturing .
Famciclovir Intermediate: N-(2-Amino-4-chloro-6-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]pyrimidin-5-yl)formamide
Molecular Formula : C₁₀H₁₄ClN₅O₂
Molecular Weight : 271.71 g/mol
Key Differences :
- Backbone : Cyclopentene ring replaced with a linear butyl chain containing hydroxyl groups.
- Synthesis : Utilizes intermediates like 2-acetoxymethyl-4-azido-1-butyl acetate, introducing azido groups that require careful handling .
- Activity : Modified structure may alter binding to viral kinases, impacting efficacy against herpesviruses vs. HIV .
N-(2-Amino-4-(((1R,4S)-4-(2-amino-6-(cyclopropylamino)-9H-purin-9-yl)cyclopent-2-en-1-yl)methoxy)-6-chloropyrimidin-5-yl)formamide
Molecular Formula : C₁₆H₁₇Cl₂N₉O₃
Molecular Weight : 454.27 g/mol
Key Differences :
- Substituent : Cyclopentene-linked purine analog introduces a nucleoside-mimicking moiety.
- Activity: Potential dual mechanism targeting viral polymerases and host enzymes, broadening antiviral scope .
Structural and Functional Analysis
Stereochemical Influence
Hydrogen Bonding and Crystallography
- Pyrimidine derivatives like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine exhibit intramolecular N–H⋯N bonds, stabilizing their conformation. Such interactions are critical for maintaining bioactivity .
Physicochemical Properties
| Property | Parent Compound | Acetamide Analog | Famciclovir Intermediate | Purine Analog |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 283.72 | 325.75 | 271.71 | 454.27 |
| LogP (Predicted) | 0.8 | 1.2 | 0.5 | 2.1 |
| Aqueous Solubility (mg/mL) | 12.4 | 8.3 | 15.6 | 3.4 |
| Melting Point (°C) | 198–202 | 215–218 | 185–190 | >250 |
Pharmacological and Industrial Relevance
- Parent Compound : Critical for Abacavir synthesis; chiral purity (>99.7% (R)-isomer) is enforced to avoid toxicity .
- Acetamide Analog : Used as a reference standard in HPLC assays to quantify impurities during Abacavir production .
- Purine Analog : Explored for expanded antiviral activity, though higher molecular weight may limit bioavailability .
Preparation Methods
Asymmetric Reduction of Cyclopentadiene Epoxide
Cyclopentadiene epoxide undergoes Pd(0)-catalyzed hydrogenation with a chiral ligand (e.g., (R)-BINAP) to yield (1R,4S)-4-hydroxymethylcyclopent-2-en-1-ol. This step ensures >99% enantiomeric excess (ee) under 50 psi H₂ at 25°C.
Conversion to Amine via Curtius Rearrangement
The alcohol is converted to an azide using diphenylphosphoryl azide (DPPA), followed by Staudinger reaction with triphenylphosphine to produce the primary amine. Yields range from 75–80%, with retention of stereochemistry.
Coupling of Pyrimidine Core and Cyclopentene Amine
The final step involves regioselective substitution of the 6-chloro group on the pyrimidine with the cyclopentene amine.
Nucleophilic Aromatic Substitution
2-Amino-4-chloro-6-(((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)amino)pyrimidin-5-yl)formamide is synthesized by reacting 2-amino-4,6-dichloropyrimidine-5-ylformamide with (1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl amine in tetrahydrofuran (THF) at room temperature. The reaction achieves 89–92% yield after 24 hours, with exclusive substitution at the 6-position due to the steric hindrance of the 4-chloro group.
Optimization Data:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | THF | 89 |
| Temperature | 25°C | 92 |
| Catalyst | None | 90 |
| Reaction Time | 24 hours | 91 |
Purification and Characterization
Recrystallization
The crude product is purified via recrystallization from toluene, achieving 98.6–99.2% purity. Crystallographic data confirms the (1R,4S) configuration.
Spectroscopic Analysis
¹H-NMR (DMSO-d₆, 300 MHz) exhibits signals at δ 9.0 (s, 1H, formamide), 8.6 (d, 1H, NH), 6.5 (m, 2H, cyclopentene), and 3.4 (m, 2H, CH₂OH). High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 326.1245 (calc. 326.1251).
Comparative Analysis of Alternative Routes
Thiourea-Mediated Cyclization (Alternative to Step 1.1)
Ethyl cyanoacetate and thiourea in ethanol yield 2-thio-4-amino-6-hydroxypyrimidine, which is desulfurized with active nickel to 4-amino-6-hydroxypyrimidine (86–88% yield). However, this route introduces additional purification steps.
Direct Chlorination of 4-Hydroxypyrrolopyrimidine
Treatment of 4-hydroxypyrrolo[2,3-d]pyrimidine with POCl₃ yields 4-chloropyrrolo[2,3-d]pyrimidine (85% yield), but this method lacks the formamide group required for the target compound.
Challenges and Optimization Strategies
-
Regioselectivity in Chlorination : Using DMF as a catalyst in POCl₃ ensures selective chlorination at positions 4 and 6.
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Stereochemical Integrity : Chiral ligands in Pd(0)-catalyzed reactions prevent racemization during cyclopentene amine synthesis.
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Solvent Effects : THF outperforms methanol and ethanol in coupling reactions due to its polar aprotic nature, enhancing nucleophilicity .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing this compound, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via multi-step routes involving cyclopentene-functionalized pyrimidine intermediates. Key steps include:
- Coupling reactions : Utilize Buchwald-Hartwig or Ullmann-type couplings for introducing the cyclopentenylamino group to the pyrimidine core .
- Chlorination : Introduce the 4-chloro substituent using POCl₃ or other chlorinating agents under controlled conditions .
- Formamide installation : Protect the amino group during synthesis to avoid side reactions, followed by deprotection .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- Methods :
- HPLC : Use reverse-phase C18 columns (≥98% purity threshold) with UV detection at 254 nm .
- NMR : Confirm stereochemistry (1R,4S) via ¹H/¹³C NMR, focusing on cyclopentene proton splitting and pyrimidine ring signals .
- HRMS : Validate molecular weight (454.27 g/mol) with <2 ppm error .
- Melting Point Analysis : Compare observed values (e.g., 150–220°C) to literature for consistency .
Advanced Research Questions
Q. How does the (1R,4S) stereochemistry influence target binding and biological activity?
- Structural Insights : The cyclopentene ring’s stereochemistry affects spatial orientation of the hydroxymethyl group, critical for hydrogen bonding with kinase active sites (e.g., Src/Abl kinases) .
- Experimental Design :
- Synthesize enantiomers and compare inhibitory potency in kinase assays.
- Use molecular docking to map interactions between the (1R,4S) configuration and ATP-binding pockets .
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Approach :
- Assay Standardization : Control variables like cell lines (e.g., K562 vs. solid tumors), ATP concentrations, and incubation times .
- Pharmacokinetic Profiling : Compare bioavailability (e.g., oral vs. IV administration) and metabolite formation in xenograft models .
- Data Normalization : Use internal controls (e.g., imatinib as a reference inhibitor) to calibrate IC₅₀ values .
Q. What structural features are critical for crystallization, and how do they inform drug design?
- Key Findings :
-
Hydrogen Bonding : Intramolecular N–H⋯N bonds stabilize the pyrimidine-cyclopentene conformation, as seen in related compounds .
-
Dihedral Angles : The pyrimidine ring forms angles of 12–86° with substituents, influencing packing and solubility (Table 1) .
Table 1: Structural Parameters from X-ray Crystallography
Parameter Value Significance N–H⋯N bond length 2.1–2.3 Å Stabilizes six-membered ring Pyrimidine-phenyl dihedral 12.8° Affects π-π stacking Hydroxymethyl deviation -1.01 Å Impacts solvent accessibility
Q. How can metabolic stability be improved through analog design?
- Strategies :
- Bioisosteric Replacement : Substitute the chloro group with trifluoromethyl (CF₃) to enhance lipophilicity and resistance to hydrolysis .
- Cyclopentene Modifications : Introduce fluorine to the cyclopentene ring to block oxidative metabolism .
- Prodrug Approaches : Mask the hydroxymethyl group as an ester to improve oral absorption .
Methodological Guidance for Data Contradictions
Q. How should researchers address variability in enzyme inhibition assays?
- Troubleshooting Steps :
Validate enzyme source (recombinant vs. native).
Test ATP competition by varying concentrations (1–10 mM).
Use surface plasmon resonance (SPR) to measure binding kinetics independently .
Q. What computational tools predict off-target interactions?
- Recommendations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
